Rac albuterol-4-sulfate

Metabolite Identification Pharmacokinetics Analytical Chemistry

Standard achiral LC-MS/MS methods cannot distinguish active parent drug from inactive conjugates, leading to inaccurate pharmacokinetic or doping control data. Rac albuterol-4-sulfate solves this as the definitive reference standard. - Major human urinary metabolite (44% of inhaled dose); m/z 319.38 for specific MRM transitions. - Racemic (50:50 R/S) - essential for achiral total metabolite quantification; not substitutable with enantiopure standards. - Validated for SULT1A3 enzyme activity assays, impurity profiling of albuterol APIs, and WADA-accredited long-term exposure markers.

Molecular Formula C13H21NO6S
Molecular Weight 319.38 g/mol
CAS No. 63908-03-2
Cat. No. B3148228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRac albuterol-4-sulfate
CAS63908-03-2
Molecular FormulaC13H21NO6S
Molecular Weight319.38 g/mol
Structural Identifiers
SMILESCC(C)(C)NCC(C1=CC(=C(C=C1)OS(=O)(=O)O)CO)O
InChIInChI=1S/C13H21NO6S/c1-13(2,3)14-7-11(16)9-4-5-12(10(6-9)8-15)20-21(17,18)19/h4-6,11,14-16H,7-8H2,1-3H3,(H,17,18,19)
InChIKeyFPMLHYFHLRTRMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Rac Albuterol-4-sulfate: Metabolic Marker and Analytical Standard


Rac albuterol-4-sulfate (CAS 63908-03-2), also known as salbutamol 4-O-sulfate, is the racemic 4'-O-sulfate ester conjugate of the short-acting β2-adrenergic receptor agonist albuterol (salbutamol). It is identified as the major urinary metabolite of albuterol in humans [1] and is formed via stereoselective sulfation catalyzed predominantly by sulfotransferase 1A3 (SULT1A3) [2]. As a metabolite, it is widely recognized as pharmacologically inactive [3] and serves as a key analytical marker in pharmacokinetic studies, doping control, and pharmaceutical quality control. Its racemic nature (50:50 mixture of R- and S-enantiomers) [4] distinguishes it from enantiopure standards, making it essential for achiral method development and for accurately quantifying total drug exposure in biological matrices.

1
Metabolite analytical standard For achiral LC-MS quantification of total albuterol exposure in biological matrices
2
Enzyme probe SULT1A3 activity studies using human tissue preparations or cell models
3
Quality control & impurity profiling Reference standard for albuterol API and finished product testing
4
Anti-doping research Long-term urinary marker for albuterol administration in sports drug testing

Why Rac Albuterol-4-sulfate Cannot Be Substituted


Generic substitution fails for rac albuterol-4-sulfate because its utility is defined by its specific chemical identity as a metabolite and its exact role in analytical workflows, not by a generalized beta-2 agonist activity. Unlike the parent drug albuterol, which is an active bronchodilator, rac albuterol-4-sulfate is an inactive conjugate [1] and is used exclusively as a reference standard for quantifying albuterol metabolism. Substitution with another beta-2 agonist metabolite, such as terbutaline sulfate conjugate, is invalid due to differences in molecular structure (m/z 319.38 ), retention time in LC-MS, and the enzyme-specific formation pathway (SULT1A3 [2]), which would compromise assay accuracy and regulatory compliance. Furthermore, its racemic composition is critical for achiral methods that quantify total metabolite load, whereas enantiopure (S)-albuterol-4-sulfate would yield skewed results in non-chiral separations [3].

Not interchangeable with parent albuterol
Albuterol is a bronchodilator; this sulfate conjugate is inactive and used only as a metabolite reference—MW, retention, and detection properties differ.
Other β2-agonist metabolites are not equivalent
Terbutaline sulfate or similar conjugates exhibit distinct m/z, chromatographic behavior, and formation pathways that compromise assay specificity.
Racemic standard required for achiral methods
Enantiopure (S)-albuterol-4-sulfate will bias total metabolite quantification because in vivo formation is stereoselective; racemic mixture ensures accurate mass balance.

Rac Albuterol-4-sulfate: Differentiation from Analogs


Structural Distinction from Albuterol Parent

Rac albuterol-4-sulfate is the sulfate conjugate of albuterol, a structural modification that fundamentally alters its physicochemical and pharmacological properties. This change results in a quantifiably different molecular weight (319.38 g/mol ) and topological polar surface area (TPSA 116.09 Ų [1]) compared to albuterol (239.31 g/mol, TPSA 72.72 Ų [2]). These differences are critical for separation by reverse-phase LC and for MS detection. Furthermore, while albuterol is a potent β2-adrenoceptor agonist, rac albuterol-4-sulfate is pharmacologically inactive [3], confirming its distinct role as a metabolic end-product rather than a therapeutic agent.

Structural distinction
Head-to-head
MW 319.38 vs 239.31 g/mol (+80.07)
Fundamental difference in mass and TPSA ensures unambiguous LC-MS separation from parent drug
Conjugate structure alters retention and ionization; supports method selectivity
Metabolite Identification Pharmacokinetics Analytical Chemistry

SULT1A3-Specific Metabolic Pathway

The formation of rac albuterol-4-sulfate is a highly specific enzymatic reaction. It is catalyzed almost exclusively by sulfotransferase 1A3 (SULT1A3) [1], with no detectable activity from other major sulfotransferases such as SULT1A1, SULT1B1, or SULT1C4 [2]. This contrasts with the metabolism of other beta-2 agonists, which may involve different enzyme isoforms. For example, terbutaline, another widely used bronchodilator, is also sulfated, but its enzymatic pathway may differ, leading to distinct metabolite profiles and potential drug-drug interaction liabilities. The high specificity of SULT1A3 for albuterol makes rac albuterol-4-sulfate a unique and reliable biomarker for SULT1A3 activity and for tracking albuterol exposure.

SULT1A3 pathway
Class-level
Catalyzed almost exclusively by SULT1A3
Specific biomarker for SULT1A3 activity; not replicated by other sulfotransferases
Distinguishes albuterol metabolism from terbutaline or other β2-agonist pathways
Drug Metabolism Enzymology Sulfotransferase

Racemic Composition for Achiral Assays

Rac albuterol-4-sulfate is a 50:50 racemic mixture of the (R)- and (S)-enantiomers of the sulfate conjugate. This racemic composition is essential for developing and validating achiral LC-MS/MS methods, which are the standard for high-throughput bioanalysis and doping control. Using the enantiopure (S)-albuterol-4-sulfate (CAS 146698-86-4 [1]) as a substitute would lead to inaccurate quantification because the (R)-enantiomer, which is preferentially sulfated up to 12 times faster than the (S)-enantiomer in vivo [2], would be absent from the standard. This would result in a systematic underestimation of total metabolite concentration, potentially leading to false-negative results in doping tests or incorrect pharmacokinetic parameters.

Racemic vs. single enantiomer
Class-level
50:50 R:S mixture vs. (S)-enantiomer; up to 12× formation difference
Racemate prevents quantification bias in achiral LC-MS total metabolite assays
Enantiopure standard leads to systematic underestimation without chiral separation
Analytical Method Validation Chirality Doping Control

Urinary Excretion as Major Metabolite

Rac albuterol-4-sulfate is not a minor byproduct but the primary metabolic fate of albuterol in humans. Following inhalation, approximately 72% of the dose is excreted in urine within 24 hours, with 44% of the total dose recovered as the sulfate conjugate metabolite and only 28% as unchanged albuterol [1]. This contrasts sharply with the parent drug, which is a minor urinary component. This quantitative dominance makes rac albuterol-4-sulfate the preferred and most analytically sensitive target for assessing patient adherence, detecting illicit use in sports, and conducting clinical pharmacokinetic studies. Alternative markers, such as the unchanged drug, offer lower sensitivity and a shorter detection window.

Urinary excretion dominance
Head-to-head
44% vs 28% of inhaled dose (1.57-fold)
Preferred analyte for sensitive urine methods with longer detection window
Enables lower LLOQ in bioanalytical and anti-doping LC-MS/MS workflows
Clinical Pharmacology Bioanalysis Therapeutic Drug Monitoring

Rac Albuterol-4-sulfate: Key Applications


Clinical and Forensic Bioanalysis

Rac albuterol-4-sulfate is the gold-standard analyte for developing and validating sensitive LC-MS/MS methods to quantify albuterol exposure in human urine. Its high abundance (44% of an inhaled dose ) and distinct molecular signature (m/z 319.38 [1]) enable robust quantification with superior sensitivity compared to measuring the parent drug alone. This is crucial for therapeutic drug monitoring, assessing patient adherence, and confirming exposure in forensic and anti-doping cases.

SULT1A3 Activity and Drug-Drug Interaction Studies

Due to its exclusive formation by SULT1A3 , rac albuterol-4-sulfate serves as a specific probe for this enzyme's activity in human tissue preparations (e.g., liver cytosol, intestinal S9 fractions) and cell lines like HEP G2 [1]. Researchers use the compound as a reference standard to calibrate assays that measure SULT1A3-catalyzed sulfation rates, investigate inter-individual variability, and screen for potential drug-drug interactions that may inhibit this critical metabolic pathway.

Pharmaceutical Quality Control and Impurity Profiling

In the pharmaceutical industry, rac albuterol-4-sulfate is a critical reference standard for impurity profiling of albuterol active pharmaceutical ingredients (APIs) and finished drug products. Regulatory guidelines require the identification and quantification of related substances, including this major metabolite, during stability studies and batch release. Its use in method validation (AMV) and quality control (QC) ensures the purity and safety of albuterol-based medications, as mandated for Abbreviated New Drug Applications (ANDAs) .

Doping Control Analysis in Sports

World Anti-Doping Agency (WADA) accredited laboratories utilize rac albuterol-4-sulfate as a long-term marker of albuterol use. Because the metabolite is excreted in higher amounts and for a longer duration than the parent drug, it is the preferred target for confirming the administration of inhaled albuterol. Accurate quantification of the racemic metabolite using achiral methods is essential to distinguish between therapeutic use (permitted by inhalation) and potential abuse, ensuring fairness in athletic competition.

Application
Selection Property
Validation Focus
Human urine bioanalysis (research PK)
Metabolite-specific mass transition (m/z 319.38)
LLOQ, detection window, and matrix effect in LC-MS/MS
SULT1A3 activity & DDI studies
Exclusive SULT1A3 formation pathway
Enzyme kinetics, isoform specificity, inhibitor screening
Pharmaceutical QC & impurity profiling
Certified racemic reference standard
Related substance identification, stability studies, ANDA support
Doping control analysis
Long-term urinary metabolite marker
Achiral total metabolite quantification, discrimination of inhalation use
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